REACTION_CXSMILES
|
[S:1]1[C:5]2[C:6]([C:10]3[O:19][C:13]4=[C:14]([NH2:18])[N:15]=[CH:16][CH:17]=[C:12]4[CH:11]=3)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[N:2]1.[I:20]C1C=NC(N)=C2OC(C3C=CC=C4C=3C=CN=C4)=CC=12>>[S:1]1[C:5]2[C:6]([C:10]3[O:19][C:13]4=[C:14]([NH2:18])[N:15]=[CH:16][C:17]([I:20])=[C:12]4[CH:11]=3)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[N:2]1
|
Name
|
2-(1,2-benzothiazol-7-yl)furo[2,3-c]pyridin-7-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C(=CC=C2)C2=CC=1C(=C(N=CC1)N)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC2=C1C(=CC=C2)C2=CC=1C(=C(N=CC1I)N)O2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |